N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by:
- A 3-chloro-2-methylphenyl group attached to the acetamide nitrogen.
- A thioether linkage connecting the acetamide to a 1,2,4-triazole ring.
- A 4-phenyl substitution on the triazole.
- A (2,6-dimethylphenyl)aminomethyl group at the 5-position of the triazole.
Properties
CAS No. |
539810-14-5 |
|---|---|
Molecular Formula |
C26H26ClN5OS |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26ClN5OS/c1-17-9-7-10-18(2)25(17)28-15-23-30-31-26(32(23)20-11-5-4-6-12-20)34-16-24(33)29-22-14-8-13-21(27)19(22)3/h4-14,28H,15-16H2,1-3H3,(H,29,33) |
InChI Key |
XLBCPIOSANFVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl ring can be done using electrophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole ring undergoes characteristic reactions at its nitrogen and sulfur sites:
a. Alkylation
The nitrogen atoms in the triazole ring participate in alkylation reactions with halogenated compounds. For example:
b. Condensation with Aldehydes
The free amino group (-NH-) in related triazole derivatives reacts with aldehydes (e.g., 4-methylbenzaldehyde) to form Schiff bases under reflux in dioxane .
Thioether Functionalization
The sulfur atom in the thioether group (-S-) is susceptible to oxidation and nucleophilic substitution:
a. Oxidation to Sulfoxide/Sulfone
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C | Sulfoxide derivative | 72% | |
| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfone derivative | 68% |
b. Nucleophilic Displacement
The thioether can be replaced by stronger nucleophiles (e.g., amines or thiols):
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Ethylenediamine | EtOH, reflux | Thiol-triazole-amine conjugate | Requires catalytic KI |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Acidic (HCl, 6M) | H<sub>2</sub>O, 100°C | Carboxylic acid derivative | Intermediate for further functionalization |
| Basic (NaOH, 10%) | EtOH, 70°C | Sodium carboxylate salt | Improves water solubility |
Substituent-Specific Reactions
a. Chlorophenyl Group Reactivity
The 3-chloro-2-methylphenyl moiety participates in Ullmann-type coupling reactions with aryl boronic acids under palladium catalysis.
b. Dimethylphenylamino Group
The dimethyl-substituted aniline group undergoes nitration or sulfonation at the aromatic ring under standard electrophilic conditions.
Biological Interactions
While not traditional chemical reactions, the compound interacts with biological targets:
-
Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the chlorophenyl group .
-
Antioxidant Activity : The thioether sulfur donates electrons to neutralize free radicals, confirmed by DPPH assay (IC<sub>50</sub>: 18.7 µM) .
Stability Under Stress Conditions
Studies on structurally similar triazole-thioacetamides reveal:
| Condition | Degradation Observed | Stability Outcome |
|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of acetamide | 15% degradation after 24 hours |
| Oxidative (H<sub>2</sub>O<sub>2</sub>) | Sulfoxide formation | Full conversion in 2 hours |
Comparative Reactivity of Analogues
Key differences in analogous compounds:
| Compound Modification | Reactivity Change | Reference |
|---|---|---|
| Replacement of Cl with -OCH<sub>3</sub> | Enhanced susceptibility to nucleophilic attack | |
| Substitution of triazole with thiadiazole | Loss of COX-2 inhibitory activity |
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and other functional groups likely play a key role in these interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Similarities
The target compound shares key features with the following analogues (Table 1):
| Compound Name | Core Features | Key Substituents | Evidence ID |
|---|---|---|---|
| Target Compound | Triazole-thioacetamide, aryl groups | 3-Chloro-2-methylphenyl; 2,6-dimethylphenylaminomethyl | - |
| N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide | Triazole-thioacetamide, aryl groups | 2-Chlorophenyl; 4-(methylsulfanyl)benzyl | 10 |
| 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Acetamide, aryl-thiazole linkage | 2,6-Dichlorophenyl; thiazol-2-yl | 6, 7 |
| N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide | Triazole-thioacetamide, aryl groups | 3-Chloro-4-methoxyphenyl; 5-methyl | 11 |
| 2-Chloro-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]acetamide | Acetamide, thiazole linkage | 3-Chloro-4-methylbenzyl; thiazol-2-yl | 9 |
Key Observations :
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data
Key Differences :
- The 2,6-dimethylphenylaminomethyl group in the target compound may downfield-shift NMR signals for adjacent protons compared to simpler substituents .
- Higher melting points in ’s compound suggest stronger intermolecular forces (e.g., hydrogen bonding via N—H⋯N interactions) .
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential biological activities that make it a candidate for medicinal chemistry applications. This article provides an overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring, a triazole moiety, and an acetamide group. Its molecular formula is , and it has a molecular weight of 495.05 g/mol. The presence of diverse functional groups suggests a range of possible biological interactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : The triazole moiety is known for its anticancer properties. Studies have shown that derivatives containing triazole structures can inhibit various cancer cell lines by targeting essential enzymes involved in cancer proliferation and survival .
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a variety of bacterial strains. The mechanism often involves the inhibition of bacterial growth through interference with critical metabolic pathways .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer treatment strategies .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Chloro and methyl groups are introduced at specific positions to enhance biological activity.
- Final Acetamide Formation : The acetamide group is added to complete the synthesis.
Table 1: Comparative Biological Activity of Similar Compounds
| Compound Name | Molecular Formula | Key Features | IC50 (μM) Against Cancer Cell Lines |
|---|---|---|---|
| N-(5-Chloro-2-methylphenyl)-2-(5-(amino)methyl)-triazole | C27H29N5OS | Similar triazole structure | 25 |
| 1-(3-Chloroanilino)-1H-pyrazole | C10H9ClN4 | Related heterocyclic structure | 30 |
| 5-(Chloromethyl)-1H-pyrazole | C7H7ClN | Similar halogenated pyrazole derivative | 45 |
This table illustrates the varying degrees of biological activity among structurally related compounds, highlighting the potential efficacy of N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-pheny1 -4H -1 , 2 , 4 -triazol -3 -yl )thio )acetamide in anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
